molecular formula C10H8N2O3 B12870739 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid CAS No. 2230-06-0

1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid

Katalognummer: B12870739
CAS-Nummer: 2230-06-0
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: MOUUEBBFRIZAAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid is a heterocyclic compound that features a unique cyclohepta[b]pyrrole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate carboxylic acids with amines, followed by cyclization reactions under acidic or basic conditions. The use of catalysts such as methanesulfonic acid can enhance the yield and efficiency of the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid stands out due to its unique seven-membered ring structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

2230-06-0

Molekularformel

C10H8N2O3

Molekulargewicht

204.18 g/mol

IUPAC-Name

1-amino-2-oxocyclohepta[b]pyrrole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-12-7-5-3-1-2-4-6(7)8(9(12)13)10(14)15/h1-5H,11H2,(H,14,15)

InChI-Schlüssel

MOUUEBBFRIZAAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C(C(=O)N2N)C(=O)O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.